molecular formula C13H19NO B8001207 2-((Butyl(methyl)amino)methyl)benzaldehyde

2-((Butyl(methyl)amino)methyl)benzaldehyde

Cat. No.: B8001207
M. Wt: 205.30 g/mol
InChI Key: FHUJYBMSQATNAW-UHFFFAOYSA-N
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Description

2-((Butyl(methyl)amino)methyl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a butyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Butyl(methyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with butyl(methyl)amine under controlled conditions. One common method involves the use of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-((Butyl(methyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-((Butyl(methyl)amino)methyl)benzoic acid.

    Reduction: Formation of 2-((Butyl(methyl)amino)methyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Butyl(methyl)amino)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-((Butyl(methyl)amino)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-((Butylamino)methyl)benzaldehyde: Lacks the methyl group on the amino nitrogen.

    2-((Methylamino)methyl)benzaldehyde: Lacks the butyl group on the amino nitrogen.

    2-((Dimethylamino)methyl)benzaldehyde: Contains two methyl groups on the amino nitrogen.

Uniqueness: 2-((Butyl(methyl)amino)methyl)benzaldehyde is unique due to the presence of both butyl and methyl groups on the amino nitrogen, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[butyl(methyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-4-9-14(2)10-12-7-5-6-8-13(12)11-15/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUJYBMSQATNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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